Ethaverine Hydrobromide
Description
Historical Trajectory of Academic Inquiry on Ethaverine (B44757) Hydrobromide
The academic exploration of Ethaverine dates back to the 1930s, emerging from the broader scientific interest in the pharmacological applications of alkaloids. hebmu.edu.cn As a synthetic analogue of papaverine (B1678415), initial research focused on its potential as an antispasmodic agent. hebmu.edu.cnaspet.org Over the decades, the scope of research has expanded significantly. While early studies concentrated on its vasodilatory and smooth muscle relaxant effects, more recent academic inquiry has ventured into its molecular mechanisms and potential applications in other research areas. This includes investigations into its role as a phosphodiesterase (PDE) inhibitor, a calcium channel blocker, and more recently, its potential in cancer research and retinal vascular diseases. nih.govarvojournals.orgacs.org
Scope and Significance of Basic Science Research on Ethaverine Hydrobromide
Basic science research has been instrumental in elucidating the mechanisms of action of this compound. It is recognized as a non-specific phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation. nih.govaspet.org
Beyond its effects on PDEs, research has demonstrated that Ethaverine also functions as an L-type calcium channel blocker. nih.govnih.govresearchgate.net This action contributes to its vasodilatory properties by reducing the influx of calcium into vascular smooth muscle cells. nih.gov In vitro studies have provided quantitative data on these inhibitory activities. For instance, in PC12 cells, Ethaverine was found to inhibit catecholamine secretion with an IC50 of approximately 2 µM by blocking L-type voltage-sensitive Ca2+ channels. nih.gov Another study on porcine cardiac muscle L-type calcium channels reported an EC50 of approximately 1 µM for the reduction in channel open probability. nih.gov
More recent research has uncovered novel areas of investigation for Ethaverine. Studies have explored its effects on dopamine (B1211576) content in PC12 cells, showing an inhibition of tyrosine hydroxylase activity with an IC50 of 1.4 µM. medchemexpress.com Furthermore, Ethaverine has been identified as an allosteric modulator of cyclin-dependent kinase 5 (CDK5), inhibiting the proliferation and migration of non-small cell lung cancer cells in preclinical models. acs.org In the context of ophthalmology, research has indicated that Ethaverine hydrochloride can enhance the retinal vascular barrier by blocking ADP-ribosylation factor 6 (ARF6) activation, suggesting a potential avenue for research in retinal vascular diseases. arvojournals.org
These diverse research findings underscore the significance of this compound as a tool compound in basic science for investigating a range of cellular processes, from smooth muscle physiology to neurochemistry and cancer cell biology.
Interactive Data Table: In Vitro Research Findings for Ethaverine
| Research Area | Cell Line/Model | Target | Effect | IC50/EC50 |
| Neurochemistry | PC12 cells | L-type voltage-sensitive Ca2+ channels | Inhibition of catecholamine secretion | ~2 µM nih.gov |
| Cardiovascular | Porcine cardiac muscle | L-type calcium channels | Reduction in channel open probability | ~1 µM nih.gov |
| Neurochemistry | PC12 cells | Tyrosine hydroxylase | Inhibition of dopamine content | 1.4 µM medchemexpress.com |
| Cancer Biology | A549 lung cancer cells | Cyclin-dependent kinase 5 (CDK5) | Inhibition of cell proliferation | - |
| Vascular Biology | Human retinal microvascular endothelial cells (HRMECs) | ADP-ribosylation factor 6 (ARF6) | Enhancement of vascular barrier function | - |
Positioning this compound within Chemical Compound Research Taxonomies
From a chemical standpoint, Ethaverine is classified as an isoquinoline (B145761) alkaloid. nih.gov The isoquinoline alkaloids are a large and diverse group of naturally occurring and synthetic compounds characterized by a fused benzene (B151609) and pyridine (B92270) ring system. nih.gov More specifically, Ethaverine belongs to the benzylisoquinoline subclass. Its systematic IUPAC name is 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline. arxiv.org The hydrobromide form simply indicates that the basic nitrogen of the isoquinoline ring is protonated and forms an ionic bond with a bromide anion.
Pharmacologically, this compound is categorized as a peripheral vasodilator and an antispasmodic agent. hebmu.edu.cn Due to its mechanism of action, it is also classified as a phosphodiesterase inhibitor and a calcium channel blocker. arxiv.org Its relationship to papaverine is significant, as it is a synthetic derivative where the four methoxy (B1213986) groups of papaverine are replaced by ethoxy groups. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4.BrH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTGNDNAEHCMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Studies of Ethaverine Hydrobromide
Synthetic Pathways and Methodologies for Ethaverine (B44757) Hydrobromide
The synthesis of the ethaverine isoquinoline (B145761) scaffold can be achieved through several established and modern methodologies.
Classical Synthetic Routes
The traditional syntheses of isoquinoline alkaloids like ethaverine and its parent compound, papaverine (B1678415), rely on several key named reactions that construct the core heterocyclic ring system. These methods typically require electron-rich aromatic rings for successful cyclization. rsc.orgresearchgate.net
Bischler-Napieralski Reaction: This is the most prominent and historically significant method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines like ethaverine. organic-chemistry.orgnrochemistry.comwikipedia.org The reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a condensing agent. organic-chemistry.orgwikipedia.org For ethaverine, the key intermediate is N-(3,4-diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide . google.compharmaffiliates.com
The synthesis proceeds via the following general steps:
Precursor Synthesis: The starting amide is prepared by the condensation of 3,4-diethoxyphenylacetic acid with 3,4-diethoxyphenylethylamine . google.com This is often achieved by heating the two components together at high temperatures (e.g., 180-190°C). google.com
Cyclization: The amide is treated with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), but also phosphorus pentoxide (P₂O₅) or phosphorus pentachloride (PCl₅). organic-chemistry.orgwikipedia.org This induces an electrophilic aromatic substitution, closing the ring to form a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.orgwikipedia.org The reaction is typically performed in an inert, non-polar solvent like chloroform (B151607) or benzene (B151609) under reflux conditions.
Dehydrogenation: The resulting 3,4-dihydroisoquinoline is then aromatized to yield the final isoquinoline ring of ethaverine. This oxidation can be accomplished by heating with a catalyst such as palladium on asbestos (B1170538) or Raney nickel. chemdiv.comwikimedia.org
A 1934 patent by Wolf established this foundational approach using POCl₃ for the cyclization step to produce ethaverine. drugfuture.com
Pomeranz-Fritsch Reaction: Another classical route to the isoquinoline nucleus is the Pomeranz-Fritsch reaction. wikipedia.org This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org While widely used for various isoquinoline derivatives, its application is sometimes limited by the reaction conditions and potential for low yields. nih.gov For ethaverine synthesis, this would involve starting with 3,4-diethoxybenzaldehyde.
Pictet-Gams Reaction: This is a modification of the Bischler-Napieralski reaction that produces an isoquinoline directly, circumventing the need for a separate dehydrogenation step. rsc.orgwikipedia.org The Pictet-Gams reaction uses a β-hydroxy-β-phenylethylamide, which undergoes cyclization and dehydration in one step under strongly dehydrating acidic conditions. wikipedia.org The synthesis of ethaverine via a sequential acylation-cyclization of N-[2-(3,4-diethoxyphenyl)-2-hydroxyethyl]-2-(3,4-diethoxyphenyl)acetamide using POCl₃ is an example of this type of pathway.
Contemporary and Novel Synthetic Approaches
Modern synthetic chemistry has introduced more efficient and varied methods for the preparation of isoquinoline alkaloids.
Photochemical Synthesis: A novel approach for generating papaverine analogs involves the regioselective photocyclization of (Z)-N-(substituted phenylacetyl)-α-dehydro(3,4-dimethoxyphenyl)alaninamides in methanol. clockss.org This method provides a new route to the isoquinoline skeleton and can be adapted for ethaverine by using the corresponding diethoxy-substituted precursors. clockss.org
Modified Industrial Synthesis of Precursors: The synthesis of key intermediates has been a focus of process improvement. A novel method for preparing the drotaverine (a close analog) intermediate, 3,4-diethoxyphenylacetic acid, has been developed. google.com This process starts with 1,2-diethoxybenzene (B166437) and uses a Friedel-Crafts acylation reaction, which avoids the use of highly toxic reagents like sodium cyanide that are common in older routes involving nitrile hydrolysis. google.comgoogle.com
Late-Stage Functionalization: Recent advances allow for the direct modification of the papaverine scaffold. The reaction of papaverine with Baran DiversinatesTM (sulfinate reagents) enables late-stage C-H functionalization, creating a library of novel analogs. semanticscholar.org This radical-mediated approach, although sometimes low-yielding, allows for the synthesis of derivatives that would be difficult to access through traditional multi-step sequences. semanticscholar.org
Structural Modifications and Analog Synthesis of Ethaverine Hydrobromide
The derivatization of the ethaverine scaffold is driven by the search for compounds with improved pharmacological profiles.
Design Principles for this compound Analogs
Key modification sites on the ethaverine/papaverine structure include:
The alkoxy groups on both the isoquinoline and benzyl (B1604629) moieties.
The C1 benzyl substituent, which can be replaced or modified.
The isoquinoline ring itself, which can be further derivatized.
For example, the synthesis of ketone derivatives by oxidation of the methylene (B1212753) bridge between the two ring systems represents a significant structural modification. ptfarm.pl Another approach involves using the papaverine/ethaverine molecule as a precursor to build more complex heterocyclic systems, such as emissive imidazo[5,1-a]isoquinolines. unito.it
Synthesis and Characterization of this compound Derivatives
The synthesis of derivatives often employs the parent alkaloid as a starting material. The subsequent characterization relies on modern spectroscopic techniques to confirm the structure of the newly formed compounds.
Synthesis of Ketone Derivatives: The oxidation of ethaverine using selenium (IV) oxide in refluxing xylene yields its corresponding ketone homolog of papaveraldine: 6,7-diethoxy-1-(3,4-diethoxybenzoyl)isoquinoline . ptfarm.pl The reaction is monitored by thin-layer chromatography (TLC), and the product is purified by crystallization from hydrochloric acid. ptfarm.pl
Synthesis of Trifluoromethylated Analogs: Late-stage functionalization of papaverine has been used to create a library of mono-CF₃ derivatives. semanticscholar.org These reactions are performed by treating papaverine with sulfinate reagents and trifluoroacetic acid (TFA) in a solvent system like dichloromethane/water. semanticscholar.org The resulting products are purified by chromatography and fully characterized. semanticscholar.org
Formation of the Hydrobromide Salt: The final step to obtain the title compound is the formation of the hydrobromide salt. This is typically achieved by treating a solution of the synthesized ethaverine free base with hydrobromic acid (HBr), leading to the precipitation or crystallization of this compound. The hydrochloride salt is similarly prepared using hydrochloric acid. drugfuture.comchemdiv.com
Below is a table summarizing the characterization data for representative papaverine derivatives, illustrating the types of data collected.
| Compound | Synthesis Method | Key Characterization Data (1H-NMR, 13C-NMR, etc.) | Reference |
|---|---|---|---|
| Papaverine-Au(III) complex | Complexation of Papaverine HCl with Au(III) ions. | 1H-NMR: Signals for –CH2– at 4.472 ppm and aromatic protons at 6.761–8.254 ppm. 13C-NMR: Signals for OCH3 at 55.87-56.16 ppm, –CH2– at 41.23 ppm, and aromatic carbons at 104.75–158.35 ppm. | mdpi.com |
| Mono-CF3 Papaverine Analog | Reaction of papaverine with Baran DiversinatesTM and TFA. | Full characterization by 1D/2D NMR, UV, IR, and MS data was performed to definitively position the CF3 group. | semanticscholar.org |
| 6,7-diethoxy-1-(3,4-diethoxybenzoyl) isoquinoline | Oxidation of Ethaverine with Selenium (IV) oxide. | Structure elucidated by 1H-NMR, 13C-NMR, IR, and UV/vis spectroscopy. | ptfarm.pl |
| Imidazo[5,1-a]isoquinoline Derivative | Heterocyclization using papaverine as a precursor. | Characterized by absorption spectra (λmax ~330-350 nm) and intense fluorescence emission (λmax ~450-460 nm). | unito.it |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and sustainable. These principles can be applied to the synthesis of ethaverine and other isoquinoline alkaloids.
Prevention of Waste: Traditional multi-step syntheses can be inefficient. Developing cascade or multi-component reactions, where multiple bonds are formed in a single operation, can significantly reduce waste. The Pictet-Spengler reaction has been successfully incorporated into such sequences. evitachem.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Bischler-Napieralski cyclization often use stoichiometric amounts of dehydrating agents (e.g., POCl₃), which are not incorporated into the final product and generate significant waste. The development of catalytic cyclization methods is a key goal in this area.
Less Hazardous Chemical Syntheses: A primary goal is to use and generate substances with little to no toxicity. google.com A notable improvement in the synthesis of the ethaverine precursor, 3,4-diethoxyphenylacetic acid, is the avoidance of sodium cyanide, a highly toxic reagent, by employing a Friedel-Crafts based route instead. google.com
Use of Safer Solvents and Auxiliaries: Many classical syntheses use hazardous organic solvents like benzene or chloroform. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical CO₂, or performing reactions in solvent-free conditions.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. The dehydrogenation of the dihydroisoquinoline intermediate using a recyclable metallic catalyst (e.g., Palladium) is an example. chemdiv.com Furthermore, biocatalysis, using enzymes or whole organisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative for producing isoquinoline alkaloids. wikipedia.orgtargetmol.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. The use of alternative energy sources like microwave irradiation or ultrasound has been shown to accelerate reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations, often leading to shorter reaction times and improved yields. researchgate.net
By integrating these principles, the synthesis of this compound can be made more efficient and sustainable, reducing its environmental impact.
Molecular and Cellular Pharmacodynamics of Ethaverine Hydrobromide
Investigations into Molecular Targets and Binding Mechanisms
Research has identified several distinct molecular targets for ethaverine (B44757), revealing a multi-faceted mechanism of action that extends beyond its classical description as a phosphodiesterase inhibitor.
Phosphodiesterase Inhibition Kinetics and Isozyme Specificity
Ethaverine is well-established as an inhibitor of phosphodiesterase (PDE) enzymes, which are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting these enzymes, ethaverine causes an increase in the intracellular concentrations of these second messengers. Recent research has described ethaverine as an inhibitor of PDE4 and PDE10A. nih.govacs.org While detailed kinetic data for ethaverine across all PDE isozyme families are not extensively documented in recent literature, its inhibitory action on PDEs is considered a primary component of its mechanism. nih.gov Some studies have noted that ethaverine, along with other known PDE inhibitors, demonstrates low potency in inhibiting certain protozoan PDEs, such as TbrPDEB enzymes from Trypanosoma brucei. researchgate.net The general classification of PDE families is based on their substrate specificity and kinetic properties. nih.govsigmaaldrich.com
Calcium Channel Modulation: Ligand-Gated and Voltage-Gated Channels
Ethaverine has been shown to directly modulate the activity of voltage-gated calcium channels. medchemexpress.com Specifically, it acts as an inhibitor of cardiac L-type calcium channels. medchemexpress.com In studies using PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, ethaverine at a concentration of 10 μM was found to reduce catecholamine secretion by blocking these L-type voltage-sensitive Ca2+ channels. medchemexpress.com Voltage-gated calcium channels are crucial for a variety of physiological processes, including muscle contraction and neurotransmission, by controlling the influx of calcium into the cell in response to membrane depolarization. There is currently a lack of specific research findings detailing the interaction of ethaverine with ligand-gated calcium channels.
Interaction with Adenosine Receptors
Current scientific literature does not provide significant evidence of direct binding or functional modulation of adenosine receptors (A1, A2A, A2B, A3) by ethaverine. Adenosine receptors are G protein-coupled receptors that play a key role as neuromodulators in the central nervous system and are involved in various physiological processes, including vasodilation and inflammation. mdpi.comnih.gov While some compounds can act as antagonists or agonists at these receptors, or modulate their function allosterically, no such direct interaction has been characterized for ethaverine. mdpi.comnih.gov
Cyclin-Dependent Kinase Inhibition and Allosteric Modulation
A significant and more recent discovery has been the identification of ethaverine as an allosteric modulator of Cyclin-Dependent Kinase 5 (CDK5). nih.govacs.org This finding was unexpected, repositioning ethaverine from its classical role as solely a PDE inhibitor. nih.gov
Key findings from this research include:
Allosteric Modulation: Ethaverine binds to CDK5 at a site distinct from the ATP-binding pocket, acting as a conformational modulator rather than a competitive inhibitor. nih.govacs.org
On-Target Selectivity: Studies using siRNA to downregulate CDK5 in A549 lung cancer cells showed that the inhibitory effects of ethaverine on cell proliferation and migration were significantly reduced, confirming that CDK5 is a direct target. nih.govacs.org
Cellular Interaction: While not affecting the stability or protein levels of CDK5, thermal shift assays (CETSA) in A549 cell extracts showed that ethaverine treatment altered the thermodenaturation profile of CDK5, indicating a physical interaction within the cellular environment. nih.gov
Cellular Responses and Intracellular Signaling Pathways
The molecular interactions of ethaverine trigger a cascade of events within various intracellular signaling pathways, leading to distinct cellular responses.
The inhibition of phosphodiesterases (PDEs) by ethaverine is a central mechanism that initiates a well-defined signaling cascade. By preventing the breakdown of cAMP and cGMP, ethaverine elevates their intracellular levels. This increase in second messengers leads to the activation of downstream protein kinases: Protein Kinase A (PKA) by cAMP and Protein Kinase G (PKG) by cGMP. These kinases, in turn, phosphorylate various target proteins, culminating in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK). The net result of this pathway is the relaxation of smooth muscle cells.
Furthermore, the direct inhibition of L-type voltage-gated calcium channels by ethaverine contributes directly to the reduction of intracellular calcium influx, reinforcing the smooth muscle relaxant effect.
The newly identified role of ethaverine as a CDK5 inhibitor opens up its involvement in other critical cellular processes. CDK5 hyperactivity is implicated in the pathology of certain cancers. nih.govacs.org By inhibiting CDK5, ethaverine has been shown to suppress the proliferation and migration of non-small cell lung cancer cell lines, suggesting its influence on cell cycle regulation and cytoskeletal dynamics. nih.govacs.org
Finally, the inhibition of tyrosine hydroxylase and monoamine oxidase indicates that ethaverine can modulate catecholaminergic signaling pathways. By reducing the synthesis (via TH inhibition) and degradation (via MAO inhibition) of dopamine (B1211576), ethaverine can alter the levels and turnover of this key neurotransmitter in specific neuronal cells. medchemexpress.comnih.govresearchgate.net
Cyclic Nucleotide Metabolism (cAMP, cGMP) Regulation
Ethaverine Hydrobromide's primary mechanism involves the regulation of cyclic nucleotide second messengers, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). patsnap.com The compound functions as a phosphodiesterase (PDE) inhibitor. patsnap.compatsnap.com PDEs are a family of enzymes responsible for the degradation and inactivation of cAMP and cGMP. patsnap.com By inhibiting these enzymes, Ethaverine prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. patsnap.compatsnap.com This elevation in intracellular cyclic nucleotide concentrations is a critical initiating step for the compound's downstream physiological effects, particularly in smooth muscle tissues. patsnap.com
Intracellular Calcium Homeostasis Perturbations
A significant consequence of Ethaverine's activity is the disruption of normal intracellular calcium (Ca²⁺) homeostasis. The elevated levels of cAMP and cGMP, resulting from PDE inhibition, trigger signaling cascades that ultimately lead to a decrease in cytosolic calcium levels. patsnap.com Furthermore, Ethaverine directly affects calcium channels. Research has demonstrated that Ethaverine inhibits L-type voltage-sensitive Ca²⁺ channels. nih.govmedchemexpress.com This blockade reduces the influx of extracellular calcium into the cell. nih.gov In studies on cardiac L-type calcium channels, Ethaverine was found to reduce the channel open probability, with an EC₅₀ of approximately 1 µM, and at higher concentrations, it almost completely inhibited channel activity. nih.gov It also produced a minor reduction (approximately 20%) in the unitary current amplitude of single open channels. nih.gov This dual action—promoting mechanisms that lower cytosolic calcium and directly blocking its entry—is central to its pharmacodynamic profile. patsnap.comnih.gov
Protein Kinase Activation and Deactivation Profiles
The accumulation of cyclic nucleotides due to Ethaverine administration directly influences the activity of specific protein kinases. The increased concentration of cAMP activates Protein Kinase A (PKA), while the rise in cGMP activates Protein Kinase G (PKG). patsnap.com These kinases proceed to phosphorylate various target proteins, which mediates the cellular response to Ethaverine. patsnap.com
Conversely, recent research has identified a deactivation profile for Ethaverine concerning a different class of kinases. Studies have shown that Ethaverine and its relative, papaverine (B1678415), target and inhibit Cyclin-Dependent Kinase 5 (CDK5). nih.gov CDK5's hyperactivation has been linked to several human cancers. nih.gov Thermodenaturation studies suggest that Ethaverine interacts with CDK5 within cells, although it does not affect the kinase's stability. nih.gov This inhibitory action on CDK5 represents a distinct mechanism from its effects on PKA and PKG. patsnap.comnih.gov
| Kinase | Effect of Ethaverine | Consequence of Interaction |
| Protein Kinase A (PKA) | Activation (Indirect) | Phosphorylation of downstream targets following cAMP elevation. patsnap.com |
| Protein Kinase G (PKG) | Activation (Indirect) | Phosphorylation of downstream targets following cGMP elevation. patsnap.com |
| Cyclin-Dependent Kinase 5 (CDK5) | Inhibition | Reduced proliferation and migration in non-small cell lung cancer lines. nih.gov |
Smooth Muscle Cell Relaxation Mechanisms (Cellular Level)
At the cellular level, Ethaverine induces smooth muscle relaxation through a well-defined pathway initiated by its inhibition of phosphodiesterase. patsnap.com The subsequent increase in intracellular cAMP and cGMP activates PKA and PKG, respectively. patsnap.com These activated kinases phosphorylate key proteins that regulate muscle contraction, leading to two primary outcomes: a reduction in intracellular calcium concentration and the inhibition of myosin light chain kinase (MLCK). patsnap.com MLCK is the enzyme responsible for phosphorylating the myosin light chain, a prerequisite for the interaction of actin and myosin filaments that produces muscle contraction. patsnap.com By inhibiting MLCK, Ethaverine effectively uncouples the signal for contraction, resulting in smooth muscle relaxation. patsnap.com This mechanism is responsible for its antispasmodic effects in various tissues, including vascular, gastrointestinal, and urogenital smooth muscle. patsnap.comarchive.org
Endothelial Cell Responses to this compound
Ethaverine elicits significant responses in vascular endothelial cells, contributing to vascular barrier integrity. In a screen of over 2,000 known drugs, Ethaverine was identified as a compound that can enhance vascular barrier function by stabilizing endothelial cell junctions. nih.govarvojournals.org Mechanistic studies revealed that Ethaverine blocks the activation of ADP-ribosylation factor 6 (ARF6). nih.govarvojournals.org The inhibition of ARF6 activation leads to an enhanced localization of vascular endothelial-cadherin (VE-cadherin) to the cell membrane. nih.govarvojournals.org VE-cadherin is a critical component of adherens junctions between endothelial cells, and its proper localization is essential for maintaining a stable and less permeable vascular barrier. arvojournals.org This effect was observed not only in human retinal microvascular endothelial cells (HRMECs) but also in three other types of primary vascular endothelial cells, suggesting a broad applicability of this mechanism. nih.govarvojournals.org
Modulation of Dopamine Content and Tyrosine Hydroxylase Activity in PC12 Cells
In pheochromocytoma (PC12) cells, a model system for studying catecholamine regulation, Ethaverine has been shown to modulate dopamine synthesis. biotrend.com Research indicates that Ethaverine reduces the dopamine content in PC12 cells in a concentration-dependent manner. medchemexpress.combiotrend.com This effect is attributed to the inhibition of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. medchemexpress.combiotrend.com
The inhibitory effects have been quantified, demonstrating a time- and concentration-dependent action.
| Parameter | Finding | Reference |
| Dopamine Inhibition | 33.6% reduction with 1.0 µM Ethaverine within 24-48 hours. | biotrend.com |
| IC₅₀ Value | 1.4 µM for the decrease in dopamine content. | medchemexpress.combiotrend.com |
| Onset of Action | Dopamine content reduction observed after 6 hours with 2.0 µM Ethaverine. | biotrend.com |
| Enzyme Inhibition | Tyrosine Hydroxylase (TH) activity was inhibited after 6 hours of treatment. | biotrend.com |
Effects on Cellular Proliferation and Migration in Cancer Cell Lines
Ethaverine has demonstrated effects on the proliferation and migration of cancer cells. nih.gov In a study focusing on non-small cell lung cancer (NSCLC) cell lines, Ethaverine was found to inhibit both cell proliferation and migration. nih.gov This anti-cancer activity is linked to its previously mentioned role as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5). nih.gov The study showed that the inhibitory potential of Ethaverine was diminished in A549 lung cancer cells when CDK5 was silenced using siRNA, providing evidence that CDK5 is a direct target. nih.gov These findings suggest that Ethaverine may serve as a lead compound for targeting CDK5 in lung cancer. nih.gov
Biophysical Studies of this compound Interactions
Biophysical studies are crucial for elucidating the molecular mechanisms that underpin a drug's pharmacodynamic profile. These investigations provide quantitative insights into how a compound like this compound interacts with biological structures, such as cellular membranes and protein targets. By examining these interactions at a physical level, a deeper understanding of the drug's behavior, from absorption to its ultimate molecular action, can be achieved. The following sections detail the in vitro biophysical characteristics of this compound, focusing on its membrane transport properties and the thermodynamics of its interactions with protein ligands.
The ability of a drug to be absorbed orally is fundamentally dependent on its capacity to cross the intestinal epithelial barrier. peerj.com In vitro models, particularly the Caco-2 cell line, are widely used to predict the intestinal permeability of compounds. evotec.comacs.org Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, they differentiate into a monolayer of polarized enterocytes that mimic many structural and functional features of the human small intestine. evotec.com This model allows for the measurement of a compound's apparent permeability coefficient (Papp), which quantifies the rate of its transport across the cell monolayer. nih.gov
Permeability studies are typically bidirectional, measuring transport from the apical (lumen-facing) to the basolateral (blood-facing) side (A→B) and in the reverse direction (B→A). evotec.com The ratio of these permeability coefficients, known as the efflux ratio (Papp(B-A)/Papp(A-B)), is a critical indicator of whether the compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp). evotec.comresearchgate.net An efflux ratio greater than two suggests that the compound is a substrate for an efflux transporter. evotec.com
While specific experimental Papp values for this compound are not prominently available in the reviewed literature, its characteristics have been assessed in predictive studies. An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis predicted that ethaverine possesses chemical and physical properties conducive to oral bioavailability. plos.org The same study predicted that ethaverine is not a substrate for the P-glycoprotein (P-gp) efflux pump, which suggests its transport across the intestinal epithelium is not significantly limited by this common resistance mechanism. plos.org This aligns with the general principles that most drugs enter cells via a variety of transporters with relatively broad specificity. peerj.com
| Parameter | Predicted Characteristic | Implication |
|---|---|---|
| Gastrointestinal Absorption | High | Compound is likely to be effectively absorbed from the gastrointestinal tract. plos.org |
| P-glycoprotein (P-gp) Substrate | No | The compound's transport is not expected to be significantly limited by P-gp mediated efflux. plos.org |
The interaction of a drug with its protein target is the foundational event of its pharmacological action. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. plos.orgeuropeanpharmaceuticalreview.com ITC directly measures the heat released or absorbed during the binding event, allowing for the precise determination of the binding affinity (Ka), binding stoichiometry (n), and the change in enthalpy (ΔH). tainstruments.comnews-medical.net From these parameters, the changes in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insight into the nature of the binding forces. europeanpharmaceuticalreview.comnews-medical.net
The thermodynamic signature of a binding event reveals the primary forces driving the interaction:
Enthalpy (ΔH): Reflects the change in heat content of the system. A negative ΔH (exothermic) typically indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces. plos.orgeuropeanpharmaceuticalreview.com
Entropy (ΔS): Represents the change in the system's disorder. A positive ΔS is often driven by the release of ordered water molecules from the interacting surfaces, a hallmark of hydrophobic interactions. plos.org
An interaction can be "enthalpy-driven" (dominated by direct bonding forces) or "entropy-driven" (dominated by the hydrophobic effect). plos.org
Crystallographic studies have confirmed that this compound binds to a specific protein target. The crystal structure of Ethaverine complexed with its target has been resolved, identifying the interacting partner. wwpdb.orgrcsb.org
| Ligand | Interacting Protein | Method of Identification |
|---|---|---|
| This compound | Phosphodiesterase 4D (PDE4D) | X-ray Crystallography (PDB ID: 8K4C) wwpdb.orgrcsb.org |
While specific thermodynamic parameters (ΔH, ΔS, ΔG) for the Ethaverine-PDE4D interaction were not detailed in the searched literature, the principles of ligand-protein thermodynamics allow for an informed discussion of the likely forces at play. The binding of a ligand into the active site of a protein like PDE4D involves a combination of forces. The negative enthalpy changes (ΔH < 0) that characterize high-affinity binding are typically the result of forming strong hydrogen bonds and optimizing van der Waals contacts between the drug and amino acid residues in the binding pocket. nih.gov Simultaneously, the displacement of water molecules from the hydrophobic regions of both the ligand and the protein's binding site leads to a favorable increase in entropy (ΔS > 0), further stabilizing the complex. The balance between these enthalpic and entropic contributions ultimately defines the binding affinity and specificity of Ethaverine for its target. europeanpharmaceuticalreview.com
Pre Clinical Pharmacokinetics and Metabolism Studies Excluding Human Data
Absorption and Distribution Profiles in In Vitro and Animal Models
The movement of ethaverine (B44757) hydrobromide across biological membranes and its subsequent distribution throughout the body have been qualitatively described, although detailed quantitative data remains limited in publicly accessible scientific literature.
Membrane Transport Mechanisms (Cellular Models)
Detailed studies specifically investigating the membrane transport mechanisms of ethaverine using cellular models such as Caco-2 or MDCK cell lines are not extensively reported in the available literature. However, some studies provide indirect evidence of its ability to cross cellular membranes to exert its pharmacological effects. For instance, research has shown that ethaverine can modulate intracellular targets, which presupposes its transport into the cell. Studies on its mechanism of action suggest it may influence intracellular processes, but direct evidence on whether its transport is mediated by passive diffusion or specific transporters is not available.
Tissue Distribution Patterns in Animal Models
General statements in the literature suggest that ethaverine is widely distributed throughout the body following administration in animal models. nih.govresearchgate.net Specific quantitative tissue distribution studies, such as those employing quantitative whole-body autoradiography (QWBA), have not been identified in the reviewed literature. Such studies would provide precise data on the concentration of ethaverine and its metabolites in various organs and tissues over time.
One study in a mouse model of retinal permeability demonstrated that ethaverine hydrochloride could reduce the extravasation of Evans blue dye into retinal tissues, indicating its distribution to the eye. nih.gov Another study noted its effects on atrioventricular conduction and heart rate in anesthetized dogs, suggesting distribution to cardiac tissue. wuxiapptec.com However, these studies focus on pharmacodynamic effects rather than providing quantitative distribution data.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as it influences the fraction of the drug that is free to exert pharmacological effects and to be metabolized and excreted. wikipedia.org Generally, acidic drugs tend to bind to albumin, while basic drugs may also bind to alpha-1-acid glycoprotein. sygnaturediscovery.com Despite the importance of this parameter, specific data on the percentage of ethaverine hydrobromide that binds to plasma proteins in various animal species is not available in the reviewed scientific literature. Standard in vitro methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. researchgate.netbioivt.comrsc.org
Biotransformation Pathways and Metabolite Identification in Animal Models
The metabolic fate of this compound is a key aspect of its preclinical characterization, determining the duration of its action and the nature of the compounds to be eliminated.
Hepatic Enzyme Systems Involved in this compound Metabolism
It is widely cited that the liver is the primary site of metabolism for this compound. nih.govpatsnap.com The biotransformation of drugs in the liver is predominantly carried out by a superfamily of enzymes known as cytochrome P450 (CYP450). nih.govxenotech.commdpi.com These enzymes catalyze Phase I reactions, which typically involve oxidation, reduction, or hydrolysis to make the compound more polar. mdpi.com
While the involvement of the hepatic system is acknowledged, specific studies identifying the particular cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) responsible for the metabolism of ethaverine in animal models are lacking in the available literature. One supplementary document has linked ethaverine to CYP51A1, a cytochrome P450 enzyme, but did not provide context on the nature of this interaction or its role in metabolism. veritastk.co.jp In vitro studies using liver microsomes from different animal species are standard methods to identify the enzymes involved in a drug's metabolism. nih.govnih.govresearchgate.netnuvisan.com
Identification and Structural Elucidation of Metabolites
Following biotransformation in the liver, ethaverine is converted into various metabolites which are then excreted, primarily through the kidneys. nih.govpatsnap.com However, the chemical structures of these metabolites have not been reported in the reviewed literature. The identification and structural elucidation of metabolites are crucial for a complete understanding of a drug's disposition and for assessing the potential pharmacological activity or toxicity of its metabolic products. Modern analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) are typically employed for the identification and characterization of drug metabolites in biological samples like urine and plasma from animal studies. nih.govnih.govnih.govnih.govd-nb.inforsc.orgmdpi.com
Excretion Routes and Clearance Mechanisms in Animal Models
Research on papaverine (B1678415) indicates that its excretion is a complex process involving both renal and biliary routes, with significant variations observed across different animal species. These differences highlight the importance of selecting appropriate animal models in pre-clinical research to predict pharmacokinetic behavior.
Detailed Research Findings from Animal Models
Studies investigating the excretion of radiolabeled papaverine have provided quantitative data on its elimination in several animal species. Following intravenous administration, papaverine is extensively metabolized, and its metabolites are cleared from the body through both urine and bile.
In a comparative study, the urinary and biliary excretion of [3H]papaverine was examined over a 6-hour period in rats, guinea pigs, rabbits, cats, and dogs. The findings revealed that all species excreted a significant portion of the administered dose as metabolites in the bile. capes.gov.br Notably, for rabbits and guinea pigs, urinary excretion was also a major pathway of elimination. capes.gov.br This suggests that for compounds like papaverine and likely ethaverine, both hepatic and renal clearance mechanisms are important, with their relative contributions varying by species.
The primary metabolites of papaverine found in the urine and bile of all studied species are predominantly monophenolic compounds that have undergone conjugation with either glucuronic acid or sulfuric acid. capes.gov.br The differences in the metabolic excretion patterns among the species were found to be quantitative rather than qualitative, meaning the same types of metabolites were produced, but in differing amounts. capes.gov.br
Further research focusing on rat bile identified specific metabolites of papaverine after hydrolysis. Four distinct metabolites were separated, with three being identified as monodemethylated compounds: 4'-desmethyl-, 7-desmethyl-, and 6-desmethylpapaverine. nih.gov A fourth metabolite was a bis-desmethylated compound, identified as 4',6-desmethylpapaverine. nih.gov Given that ethaverine possesses ethoxy groups in place of methoxy (B1213986) groups, it is plausible that it undergoes analogous de-ethylation reactions, forming phenolic metabolites that are then conjugated for excretion.
The following interactive data table summarizes the excretion patterns of papaverine in various animal models, which can serve as an indicator for the likely excretion of Ethaverine.
Table 1: Comparative Excretion of Papaverine Metabolites in Animal Models (6-hour period post-intravenous administration)
| Animal Model | Primary Excretion Route | Secondary Excretion Route | Key Findings |
| Rat | Biliary Excretion | Urinary Excretion | Extensive biliary excretion of metabolites. capes.gov.br Identified metabolites in bile include 4'-desmethyl-, 7-desmethyl-, and 4',6-desmethylpapaverine. nih.gov |
| Guinea Pig | Biliary & Urinary Excretion | - | Both biliary and urinary routes are important for the excretion of metabolites. capes.gov.br |
| Rabbit | Biliary & Urinary Excretion | - | Similar to the guinea pig, both biliary and urinary excretion are significant pathways. capes.gov.br |
| Cat | Biliary Excretion | Urinary Excretion | Predominant excretion of metabolites via the bile. capes.gov.br |
| Dog | Biliary Excretion | Urinary Excretion | Extensive biliary excretion is the main route of elimination for metabolites. capes.gov.br |
The clearance of these compounds from the plasma also shows species-specific differences. The plasma half-life of papaverine was found to be approximately 15 minutes in rats, 22 minutes in guinea pigs, 12 minutes in rabbits, and 60 minutes in both cats and dogs. capes.gov.br The metabolites of papaverine are eliminated from the plasma at a much slower rate than the parent compound. capes.gov.br This information suggests that the clearance mechanisms, which are a combination of metabolism and excretion, vary in their efficiency across these species.
Advanced Methodologies for Studying Ethaverine Hydrobromide
In Vitro Experimental Models for Ethaverine (B44757) Hydrobromide Research
In vitro models are fundamental for dissecting the direct cellular and molecular effects of ethaverine hydrobromide, providing a controlled environment to study specific biological processes without the complexities of a whole organism.
Isolated Tissue Preparations (e.g., Vascular Smooth Muscle, Tracheal)
Isolated tissue bath assays are a classic yet indispensable pharmacological tool for examining the concentration-dependent responses of contractile tissues to various agents. nih.gov These systems allow for the measurement of isometric contractions and the effects of compounds like this compound on tissue function. nih.gov
Vascular Smooth Muscle: To study the effects on vascular smooth muscle, rings of arteries, such as the rat thoracic aorta, are mounted in an isolated tissue bath. nih.gov The tissue is equilibrated in a physiological salt solution, often Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. amegroups.org Contraction is induced with an agonist, and the relaxant effects of this compound are then measured. Research has shown that ethaverine causes vasodilation by reducing intracellular Ca2+ concentrations in vascular smooth muscle cells. nih.gov
Tracheal Smooth Muscle: Similarly, tracheal rings are used to investigate the effects on airway smooth muscle. amegroups.orgnih.gov The trachea is dissected and cut into rings, which are then mounted in an organ bath. amegroups.org The relaxant properties of this compound can be assessed after inducing contraction with agents like carbachol (B1668302) or serotonin. nih.gov The response of tracheal tissue can be influenced by the type of preparation (rings vs. tubes) and the species being studied (e.g., rat vs. guinea pig). nih.gov Studies using guinea pig isolated trachea have been employed to investigate the mechanisms of relaxation induced by various compounds. arxiv.org
| Tissue Type | Typical Preparation | Key Research Focus | Common Agonists for Contraction | Relevant Findings |
|---|---|---|---|---|
| Vascular Smooth Muscle | Rat Thoracic Aorta Rings nih.gov | Vasodilation mechanisms nih.gov | Norepinephrine, Phenylephrine | Ethaverine reduces intracellular Ca2+ concentrations. nih.gov |
| Tracheal Smooth Muscle | Guinea Pig or Rat Tracheal Rings/Tubes amegroups.orgnih.gov | Bronchodilatory effects | Carbachol, Serotonin, Methacholine nih.govmedsci.org | Relaxant effects are studied on pre-contracted tissue. medsci.org |
Cell Culture Models (e.g., Endothelial Cells, Myocytes, Cancer Cell Lines, PC12 Cells)
Cell culture models provide a homogenous population of cells, enabling the study of specific cellular pathways and responses to this compound.
Endothelial Cells and Myocytes: The effects of ethaverine on cardiac L-type calcium channels have been studied using single channels from porcine cardiac muscle incorporated into planar lipid bilayers. nih.gov This model allows for detailed electrophysiological recordings to understand how the compound modulates ion channel activity. nih.gov
Cancer Cell Lines: The tumor microenvironment (TME) is a complex system, and cancer cell lines are crucial for studying the cellular interactions within it. promocell.com While specific studies on this compound in various cancer cell lines are not detailed in the provided context, these models are generally used to screen for anti-cancer activity and investigate mechanisms of action.
PC12 Cells: The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a widely used model in neuroscience research. mdpi.comabmgood.com When treated with nerve growth factor (NGF), these cells differentiate to resemble sympathetic neurons, making them valuable for studying neuronal differentiation, neurotoxicity, and neurosecretion. mdpi.comabmgood.comnih.gov PC12 cells synthesize and store dopamine (B1211576), providing a model to study catecholaminergic neurotoxicity. nih.gov They are used to assess the effects of substances on cell survival, neurite outgrowth, and protein expression. nih.govjneurology.com
| Cell Model | Origin | Key Research Applications | Relevant Characteristics |
|---|---|---|---|
| Cardiac Myocytes | Porcine Cardiac Muscle nih.gov | Studying ion channel function (e.g., L-type calcium channels). nih.gov | Allows for single-channel electrophysiological recordings. nih.gov |
| Cancer Cell Lines | Various Tumors promocell.com | Screening for anti-cancer activity and mechanism of action studies. | Can be cultured as monolayers or 3D tumorspheres. promocell.com |
| PC12 Cells | Rat Adrenal Pheochromocytoma mdpi.comabmgood.com | Neurotoxicity, neuroprotection, and neurosecretion studies. mdpi.comnih.gov | Differentiates into neuron-like cells with NGF treatment. mdpi.comabmgood.com Synthesizes and stores dopamine. nih.gov |
Enzyme Assays and High-Throughput Screening Platforms (e.g., for Phosphodiesterase, CDK5)
Enzyme assays are essential for identifying and characterizing the molecular targets of drugs like this compound. High-throughput screening (HTS) platforms enable the rapid testing of large compound libraries against these targets. nih.govselvita.com
Phosphodiesterase (PDE) Assays: Given that papaverine (B1678415), a related compound, is a known phosphodiesterase inhibitor, it is plausible that this compound also targets these enzymes. Enzyme assays for various PDE families are available and can be used to determine the inhibitory activity and selectivity of ethaverine. creativebiomart.net These assays are critical in drug discovery for identifying compounds that can modulate cyclic nucleotide signaling pathways. creativebiomart.net
High-Throughput Screening (HTS): HTS combines automated systems with robust assay designs to screen thousands of compounds efficiently. selvita.com Both biochemical assays (e.g., enzyme activity) and cell-based assays can be adapted for HTS. selvita.comnuvisan.com The goal is to identify "hits"—compounds that show activity against a specific target. selvita.com These hits then undergo further validation and optimization. nuvisan.com Radiometric assays, while less common now, are still considered the "gold standard" for some targets like protein kinases due to their sensitivity and robustness. drugtargetreview.com
Assays for Mitochondrial Function and Metabolic Profiles
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in various diseases. nih.gov Assays that measure mitochondrial function can reveal off-target effects or novel mechanisms of action for compounds like this compound. nih.gov
Mitochondrial Respiration: Technologies like the Agilent Seahorse XF Analyzer allow for real-time measurement of key parameters of mitochondrial respiration, such as the oxygen consumption rate (OCR). nih.gov This "mito stress test" can assess basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. nih.gov
Metabolic Profiling: Mass spectrometry-based metabolic profiling can provide a comprehensive snapshot of the metabolic changes induced by a compound. This can help to identify metabolic pathways that are affected by this compound.
In Vivo Animal Models for Pharmacological Characterization (Ethical Considerations and Model Justification)
In vivo animal models are crucial for understanding the integrated physiological and pharmacological effects of this compound in a living organism. The use of these models is governed by strict ethical considerations.
The justification for using animals in research must be clearly defined, with the expectation that the research will significantly advance scientific knowledge or improve human or animal health. nih.govethz.ch The "Three R's" principle—Replacement, Reduction, and Refinement—is a guiding framework for the ethical use of animals in research. thinkib.net This involves replacing animal use with alternatives where possible, reducing the number of animals used to the minimum necessary for statistically significant results, and refining experimental procedures to minimize pain and suffering. thinkib.netnih.govtoxinology.org
Rodent Models for Specific Organ System Research (e.g., Cardiovascular, Respiratory, Cochlear Microcirculation)
Rodent models are widely used in pharmacological research due to their physiological similarities to humans, their well-characterized genetics, and their relatively low cost and ease of handling. frontiersin.orgmdpi.com
Cardiovascular Research: Rodent models are extensively used to study cardiovascular diseases. frontiersin.orgnih.gov For instance, the effects of ethaverine on cardiac L-type calcium channels were initially characterized in porcine cardiac muscle but would be further investigated in rodent models to understand the systemic cardiovascular effects. nih.gov Animal models are selected to best reflect the human disease being studied. nih.gov
Respiratory Research: Various rodent models are used to study respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). mdpi.com The choice of mouse strain is important, as different strains can exhibit different immune responses. mdpi.com These models are essential for evaluating the bronchodilatory effects of compounds like this compound in a complex physiological system. nih.gov
Cochlear Microcirculation Research: The effect of ethaverine hydrochloride on cochlear microcirculation has been studied in guinea pigs. nih.gov In these experiments, parameters such as endocochlear PO2, endocochlear potential (EP), and cochlear microphonic (CM) potential were recorded to assess changes in blood flow and function within the inner ear. nih.gov Rodent models of noise-induced hearing loss are also used to study changes in cochlear blood flow and the expression of vasoactive factors. nih.govmdpi.com Ototoxic drug-induced hearing loss models in rodents can also be employed to investigate protective effects of new compounds. amegroups.orgdovepress.com
| Organ System | Animal Model | Research Focus | Key Parameters Measured | Example Finding |
|---|---|---|---|---|
| Cardiovascular | Rats, Mice frontiersin.orgnews-medical.net | Heart failure, hypertension, myocardial infarction. nih.govnews-medical.net | Blood pressure, heart rate, cardiac output. | Rodent models help simulate human cardiovascular diseases. frontiersin.org |
| Respiratory | Mice (e.g., BALB/c, C57BL/6), Rats mdpi.com | Asthma, COPD, airway hyperresponsiveness. mdpi.com | Airway resistance, lung function (e.g., FEV1). mdpi.comnih.gov | Choice of mouse strain influences immune response in asthma models. mdpi.com |
| Cochlear Microcirculation | Guinea Pigs, Mice nih.govnih.gov | Noise-induced hearing loss, ototoxicity. nih.govamegroups.org | Endocochlear PO2, cochlear blood flow, auditory brainstem response. nih.govnih.govamegroups.org | Ethaverine can increase endocochlear PO2. nih.gov |
Non-Rodent Animal Models for Comparative Studies
While rodent models are foundational in pharmacological research, non-rodent species offer valuable comparative insights into the effects of ethaverine, particularly for systems that show significant interspecies variation. numberanalytics.comnih.govbiotechfarm.co.il The choice of a non-rodent model is often guided by the specific research question and the physiological system of interest. numberanalytics.com
Commonly used non-rodent models in pharmacological research include canines (dogs), swine (pigs), and non-human primates. numberanalytics.comnih.gov Dogs and pigs are frequently used for studying cardiovascular and gastrointestinal effects, while non-human primates are valuable for investigating complex biological systems like the immune and central nervous systems. numberanalytics.comitrlab.com For instance, in cardiovascular safety pharmacology, conscious, pre-implanted non-rodent species are often used to monitor parameters like arterial blood pressure and electrocardiograms via telemetry. itrlab.com
A study on the effects of ethaverine on cardiac L-type calcium channels utilized tissue from porcine (pig) cardiac muscle, highlighting the use of non-rodent models to investigate specific molecular interactions. nih.gov The selection of a particular species is critical, as differences in anatomy, physiology, and drug metabolism can significantly influence the observed effects. nih.govbiotechfarm.co.ilnih.gov For example, a review of inhalation toxicity studies showed that the larynx of rats is more susceptible to drug-induced lesions compared to dogs and monkeys, underscoring the importance of species selection for the relevance of findings to humans. nih.gov
The development of new approach methodologies (NAMs), such as organoids and microphysiological systems, is also reducing the reliance on animal models by providing human-relevant in vitro platforms. ijpsjournal.commarinbio.comdzhk.de These advanced models can offer more accurate predictions of human responses and help refine and reduce the use of animals in research. ijpsjournal.commarinbio.comnih.gov
Methodologies for Assessing Organ-Specific Responses in Animal Models
To understand the targeted effects of this compound, researchers employ various methodologies to assess responses in specific organs within animal models. These techniques range from in vivo measurements to in vitro analysis of isolated tissues.
In Vivo Assessment:
Telemetry: This technology allows for the continuous monitoring of physiological parameters such as blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals. itrlab.com This is particularly valuable for cardiovascular safety pharmacology studies to detect potential effects of a drug on the cardiovascular system. itrlab.com
Imaging Techniques: Advanced imaging modalities like magnetic resonance imaging (MRI), positron emission tomography (PET), and computed tomography (CT) can be used to non-invasively visualize and quantify organ-specific changes in structure and function in response to drug administration.
In Vitro and Ex Vivo Assessment:
Isolated Organ Baths: This is a classic pharmacological technique used to study the direct effects of a substance on isolated organs or tissues. dmt.dkreprocell.com For example, to study the smooth muscle relaxant properties of ethaverine, strips of tissue from organs like the bladder, arteries, or airways can be suspended in an organ bath. dmt.dkreprocell.compatsnap.comresearchgate.net The tissue is induced to contract, and the effect of ethaverine on inhibiting this contraction is measured. dmt.dk This method allows for the quantification of smooth muscle contraction and relaxation in a controlled environment. dmt.dkreprocell.com
Cell Culture: Primary cells or cell lines derived from specific organs can be used to investigate the cellular and molecular mechanisms of action. acs.org For instance, researchers used single, dihydropyridine-sensitive, L-type calcium channels from porcine cardiac muscle incorporated into planar lipid bilayers to study the inhibitory effects of ethaverine. nih.gov
Histopathology: After in vivo studies, organs are often collected, processed, and examined microscopically to identify any structural changes or damage at the cellular level.
These methodologies provide a comprehensive picture of how ethaverine affects different organs, from the whole organism level down to the cellular and molecular level.
Spectroscopic and Chromatographic Techniques for Research Analysis
The precise analysis and characterization of this compound, its metabolites, and its interactions with biological molecules rely heavily on advanced spectroscopic and chromatographic techniques. nih.govcsbsju.edu
LC-MS/MS and GC-MS for Quantitative Analysis in Biological Matrices (Research Samples)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools for the quantitative determination of drugs and their metabolites in complex biological matrices such as blood, plasma, and urine. csbsju.edunih.govchromsystems.comlcms.czresearchgate.netresearchgate.netous-research.no
LC-MS/MS: This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netresearchgate.net It is particularly well-suited for the analysis of polar and non-volatile compounds, often without the need for chemical derivatization. chromsystems.com LC-MS/MS is a cornerstone in pharmacokinetic studies, allowing for the precise quantification of drug concentrations over time. nih.govresearchgate.net The use of techniques like column-switching can further enhance throughput for the analysis of a large number of research samples. nih.gov
GC-MS: GC-MS has historically been a gold standard in drug analysis. chromsystems.com It is highly specific and suitable for volatile and thermally stable compounds. researchgate.net For many pharmaceutical compounds, a derivatization step is required to increase their volatility for GC analysis. csbsju.educhromsystems.com
Both methods offer high sensitivity and specificity, enabling the detection and quantification of ethaverine and its metabolites at very low concentrations in research samples. lcms.czresearchgate.netmdpi.com
Table 1: Comparison of LC-MS/MS and GC-MS for Quantitative Analysis
| Feature | LC-MS/MS | GC-MS |
|---|---|---|
| Principle | Separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separates compounds based on their volatility and interaction with a gaseous mobile phase and a stationary phase, followed by mass analysis. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. chromsystems.com | Requires volatile and thermally stable compounds; derivatization is often necessary. chromsystems.comresearchgate.net |
| Sample Preparation | Often requires less sample preparation. chromsystems.com | May involve more extensive sample preparation, including derivatization. chromsystems.com |
| Sensitivity & Specificity | High sensitivity and specificity. researchgate.net | High specificity, particularly with extensive spectral libraries. chromsystems.comresearchgate.net |
| Applications | Widely used in pharmacokinetics, drug metabolism, and bioanalysis. nih.govresearchgate.net | Standard in forensic toxicology and analysis of specific drug classes. researchgate.net |
NMR and X-ray Crystallography for Structural Elucidation of Metabolites or Complexes
To determine the precise three-dimensional structure of ethaverine metabolites or its complexes with biological macromolecules, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed. nih.govcreative-biostructure.comresearchgate.netbu.edu
NMR Spectroscopy: NMR provides detailed information about the structure and dynamics of molecules in solution, closely mimicking physiological conditions. creative-biostructure.com It can be used to determine the structure of metabolites and to study how ethaverine interacts with proteins or other biological targets. nih.govnih.govresearchgate.netclockss.orgclockss.orgmdpi.com
X-ray Crystallography: This technique provides high-resolution atomic and molecular structures of substances that can be crystallized. bu.edu It works by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule of interest. While it requires the often-difficult step of crystallization, it can yield incredibly detailed structural information about how ethaverine or its analogues might bind to a target protein. researchgate.net For instance, the structures of papaverine analogues have been determined using spectroscopic and physical properties, which can include X-ray crystallography. clockss.orgclockss.org
The combination of these techniques can provide a comprehensive understanding of the structural aspects of ethaverine's biological activity. nih.govcreative-biostructure.com
Optical Spectroscopy for Real-time Cellular Measurements
Optical spectroscopy encompasses a range of techniques that use the interaction of light with a sample to obtain information about its composition and dynamics. europeanpharmaceuticalreview.com These methods can be applied for real-time measurements within living cells.
Fluorescence Spectroscopy: This technique can be used to monitor the concentration and distribution of fluorescent molecules, like certain drugs, within cells in real-time. nih.gov For example, the intrinsic fluorescence of a compound or a fluorescently labeled version can be tracked as it enters and moves within a cell, providing insights into its uptake and subcellular localization. nih.gov
Diffuse Reflectance Spectroscopy: This method measures how light is scattered and absorbed by a tissue, which can provide information about its physiological state, such as hemoglobin concentration and oxygenation. nih.gov
These optical methods are powerful for non-invasively studying the pharmacodynamics of drugs at the cellular level, offering a window into the real-time processes that occur when a compound like ethaverine interacts with its cellular targets. europeanpharmaceuticalreview.comnih.gov
Comparative Pharmacological Analyses of Ethaverine Hydrobromide
Comparison with Other Phosphodiesterase Inhibitors (In Vitro/Animal Models)
Ethaverine (B44757) is recognized as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial regulators of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). acs.orgnih.gov Its activity is often compared to other PDE inhibitors to understand its selectivity and potential therapeutic applications. Ethaverine and its parent compound, papaverine (B1678415), have been described as inhibitors of PDE4 and PDE10A. nih.govmdpi.com
The PDE enzyme family is diverse, with different isoforms exhibiting specific substrate preferences (cAMP or cGMP) and tissue distribution. nih.govnih.gov This specificity is the basis for the targeted use of various PDE inhibitors. For instance, sildenafil (B151) is a potent inhibitor of PDE5, which is cGMP-specific, while rolipram (B1679513) is selective for the cAMP-specific PDE4, and cilostazol (B1669032) targets PDE3. nih.govfrontiersin.orgmdpi.com
In preclinical models, the effects of these inhibitors are linked to their specific PDE targets. PDE4 inhibitors like rolipram have been evaluated in models of spinal cord injury, where they are thought to exert neuroprotective effects. frontiersin.org PDE3 inhibitors such as cilostazol are noted for their antiplatelet and vasodilatory properties. nih.gov In studies on kinetoplastid parasites, ethaverine was among several known PDE inhibitors tested, though it demonstrated low potency against the parasite's TbrPDEB enzymes. researchgate.net The comparative efficacy and selectivity of Ethaverine against various mammalian PDE subtypes relative to these established inhibitors remain an area for more detailed investigation.
Table 1: Comparison of Ethaverine with Other PDE Inhibitors
| Compound | Primary PDE Target(s) | Primary Substrate | Key Preclinical/In Vitro Findings |
|---|---|---|---|
| Ethaverine | PDE4, PDE10A nih.gov | cAMP (PDE4), cAMP/cGMP (PDE10) | Inhibits cancer cell proliferation; low potency against certain parasitic PDEs. acs.orgresearchgate.net |
| Papaverine | PDE10A mdpi.com | cAMP/cGMP | Non-selective PDE inhibitor; inhibits cancer cell proliferation. nih.govmdpi.com |
| Sildenafil | PDE5 mdpi.com | cGMP | Induces vasodilation; enhances anti-cancer drug efficacy in preclinical models. mdpi.com |
| Rolipram | PDE4 frontiersin.org | cAMP | Associated with improved neurobehavioral outcomes in preclinical spinal cord injury models. frontiersin.org |
| Cilostazol | PDE3 nih.gov | cAMP | Inhibits platelet aggregation and causes vasodilation. nih.gov |
Comparison with Other Calcium Channel Modulators (In Vitro/Animal Models)
Ethaverine has been shown to modulate the activity of L-type calcium channels, a property that contributes to its vasodilatory effects. nih.gov Studies on single, dihydropyridine-sensitive L-type calcium channels from porcine cardiac muscle incorporated into planar lipid bilayers revealed that ethaverine inhibits channel activity. nih.gov
In these in vitro experiments, ethaverine applied at concentrations from 0.3 to 30 µM led to a dose-dependent reduction in the channel open probability, with an estimated EC50 of approximately 1 µM. nih.gov At higher concentrations, channel activity was almost completely inhibited. nih.gov Ethaverine also caused a minor reduction (around 20%) in the unitary current amplitude of single open channels. nih.gov
Further investigation into its mechanism suggests that ethaverine interacts with the binding sites of other known calcium channel blockers. It was found to inhibit the binding of the dihydropyridine (B1217469) [3H]nitrendipine to cardiac sarcolemma with a Ki of approximately 8.5 µM. nih.gov It also demonstrated higher affinity for the binding sites of other L-type channel modulators, inhibiting the binding of [3H]diltiazem and [3H]verapamil with Ki values in the range of 1-2 µM. nih.gov This suggests that ethaverine likely exerts its inhibitory effect by binding to the verapamil (B1683045) binding sites on the L-type calcium channels. nih.gov This distinguishes it from other classes of calcium channel modulators, such as the peptide toxins (e.g., ω-agatoxins) that are highly specific for P/Q-type channels. nih.gov
Table 2: Ethaverine's Interaction with L-Type Calcium Channel Ligands
| Compound | Parameter | Value (µM) | Assay/Model |
|---|---|---|---|
| Ethaverine | EC50 (Inhibition of channel open probability) | ~1 nih.gov | Single L-type Ca2+ channels in planar lipid bilayers nih.gov |
| Ki (vs. [3H]nitrendipine binding) | ~8.5 nih.gov | Binding to cardiac sarcolemma nih.gov | |
| Ethaverine | Ki (vs. [3H]diltiazem binding) | 1-2 nih.gov | |
| Ethaverine | Ki (vs. [3H]verapamil binding) | 1-2 nih.gov |
Comparative Studies with Papaverine and Other Benzylisoquinoline Alkaloids
As an ethyl analog of papaverine, ethaverine is frequently compared to its parent compound and other benzylisoquinoline alkaloids (BIAs) to understand how structural modifications influence biological activity. acs.orgnih.gov The benzylisoquinoline skeleton is the foundation for a wide array of alkaloids with diverse pharmacological properties. nih.gov
The primary structural difference between ethaverine and papaverine lies in the four alkoxy groups attached to the isoquinoline (B145761) and benzyl (B1604629) moieties; ethaverine possesses four ethyl groups, whereas papaverine has four methyl groups. acs.org This seemingly minor alteration from methyl to ethyl groups leads to significant differences in their pharmacological profiles and potency in various preclinical models.
For instance, in studies on the Clostridioides difficile TcdB toxin, ethaverine was found to dose-dependently bind and thermally stabilize the toxin with greater potency than papaverine, which only showed marginal stabilization at higher concentrations. pnas.org This highlights that the larger ethoxy groups on the ethaverine structure enhance its interaction with this particular biological target. SAR studies on other BIAs have shown that substitutions on the alkaloid backbone are critical for activities ranging from antiviral to anti-HIV efficacy. mdpi.comnih.gov The comparison between ethaverine and papaverine provides a clear example of how modifying peripheral functional groups can fine-tune the biological activity of the core benzylisoquinoline scaffold.
The structural differences between ethaverine and papaverine manifest in distinct molecular and cellular outcomes. In a recent study, both compounds were identified as allosteric modulators of cyclin-dependent kinase 5 (CDK5), a target implicated in cancer. acs.orgnih.gov While both inhibited proliferation and migration of the A549 lung cancer cell line, their efficacy varied across different cell lines. acs.orgnih.gov
For example, ethaverine showed relatively consistent inhibition of proliferation across H1299, PC9, and A549 cell lines (50±9%, 40±5.7%, and 49±9.2% inhibition, respectively). nih.gov In contrast, papaverine's inhibitory effect was notably weaker in the PC9 cell line (19±4.2% inhibition) compared to H1299 and A549 cells. nih.gov These differences suggest that the cellular context, potentially related to factors like p53 status, can influence the activity of these compounds differently. acs.org Furthermore, ethaverine demonstrated a superior ability to enhance the endothelial barrier in vitro and in vivo by blocking ARF6 activation, an effect not detailed for papaverine. arvojournals.org
Table 3: Differential Effects of Ethaverine and Papaverine on Cancer Cell Proliferation
| Compound | Cell Line | Inhibition of Proliferation (%) nih.gov |
|---|---|---|
| Ethaverine | A549 | 50 ± 9.0 |
| H1299 | 49 ± 9.2 | |
| PC9 | 40 ± 5.7 | |
| Papaverine | A549 | 41 ± 10.2 |
| H1299 | 44 ± 8.7 | |
| PC9 | 19 ± 4.2 |
Data represents the percentage of inhibition of cell proliferation following treatment with the respective compounds. nih.gov
Structure-Activity Relationship (SAR) Studies within the Benzylisoquinoline Class
Synergistic and Antagonistic Interactions with Other Compounds (Pre-clinical)
The study of drug interactions, whether synergistic, additive, or antagonistic, is a critical component of preclinical pharmacology. jpccr.eu In the context of ethaverine, its interaction with other pharmacological agents has been explored in preclinical cancer models.
Specifically, the combination of ethaverine with roscovitine (B1683857), an ATP-competitive inhibitor of CDK5, was investigated in A549 lung cancer cells. acs.orgnih.gov When used alone, roscovitine, ethaverine, and papaverine inhibited cell proliferation by 47%, 39%, and 33%, respectively, after 48 hours. nih.gov The combination of roscovitine with either ethaverine or papaverine resulted in significantly enhanced inhibition. nih.gov The roscovitine/ethaverine combination led to 77% inhibition after 48 hours and 88% after 72 hours. acs.orgnih.gov
Although the level of inhibition was greater than with either compound alone, the interaction was determined to be additive rather than synergistic. nih.gov This suggests a dual mechanism of action where the two compounds may target different binding sites or populations of CDK5, leading to a more complete inhibitory effect. acs.org Such preclinical findings are crucial for identifying combination strategies, as interactions can be highly dependent on the specific compounds and the genetic background of the cells being tested. nih.govnih.gov
Table 4: Additive Effect of Ethaverine and Roscovitine on A549 Cell Proliferation
| Treatment | Inhibition after 48h (%) nih.gov | Inhibition after 72h (%) nih.gov |
|---|---|---|
| Roscovitine | 47 ± 6.8 | 51 ± 9.0 |
| Ethaverine | 39 ± 9.5 | 50 ± 8.6 |
| Roscovitine + Ethaverine | 77 ± 10.2 | 88 ± 8.4 |
Theoretical Implications and Future Research Directions
Untapped Molecular Targets and Mechanisms of Action for Ethaverine (B44757) Hydrobromide
Ethaverine is primarily recognized as a non-specific phosphodiesterase (PDE) inhibitor, which increases intracellular levels of cyclic AMP (cAMP) and leads to smooth muscle relaxation. patsnap.com However, the full spectrum of its molecular interactions remains an area of active investigation. The known mechanism centers on its role as a vasodilator and antispasmodic by targeting smooth muscle tissues. patsnap.com Future research could explore other potential molecular targets that may contribute to its pharmacological profile.
Potential areas for investigation include:
Ion Channels: Investigating the effect of ethaverine on various ion channels, such as calcium and potassium channels, which are crucial for regulating smooth muscle tone and neuronal activity.
Receptor Modulation: Exploring potential interactions with G-protein coupled receptors (GPCRs) or other receptor families that could modulate intracellular signaling pathways beyond the cAMP pathway.
Enzyme Inhibition: Beyond PDE, assessing the inhibitory activity of ethaverine against other classes of enzymes that could be relevant to its observed effects.
Potential for Novel Ethaverine Hydrobromide Derivatives with Enhanced Specificity
The development of novel derivatives of this compound holds the potential to create compounds with improved therapeutic profiles. By modifying the core structure of ethaverine, researchers can aim to enhance its specificity for particular molecular targets, thereby potentially increasing efficacy and refining its therapeutic applications.
An example of this approach can be seen in the development of derivatives of other complex molecules, such as berberine (B55584). mdpi.com In one study, the introduction of a bromine substituent to the berberine backbone enhanced the inhibitory activity of its sulfonate derivatives against a specific enzyme. mdpi.com Similarly, the creation of new polycyclic compounds from berberine derivatives resulted in molecules with micromolar and submicromolar activity, whereas their precursors were inactive. mdpi.com This highlights the potential for significant improvements in biological activity through chemical modification.
For ethaverine, derivatization strategies could focus on:
Targeting Specific PDE Isoforms: Synthesizing derivatives with higher selectivity for specific phosphodiesterase isoenzymes could lead to more targeted therapeutic effects.
Improving Pharmacokinetic Properties: Modifications could be designed to enhance absorption, distribution, metabolism, and excretion (ADME) characteristics.
Exploring Novel Biological Activities: New derivatives might exhibit unexpected biological activities, opening up new avenues for therapeutic use. For instance, novel cyanopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. mdpi.com
Application of this compound as a Molecular Probe in Basic Biological Research
Small-molecule probes are invaluable tools for exploring cellular processes. nih.govrsc.org this compound, with its known biological activity, has the potential to be utilized as a molecular probe to investigate fundamental biological questions. mpg.de By observing the effects of ethaverine on cells or organisms, researchers can gain insights into the roles of its molecular targets in various physiological and pathological processes. nih.govmpg.de
The use of chemical probes allows for the transient study of proteins, with the ability to tune the effect by varying the concentration. mpg.de This approach can be initiated at different developmental stages of an organism to understand the temporal role of a target protein. mpg.de
Applications of ethaverine as a molecular probe could include:
Elucidating Signaling Pathways: Its ability to modulate cAMP levels makes it a useful tool for studying the downstream effects of this second messenger in various cell types.
Identifying New Drug Targets: By identifying the proteins that interact with ethaverine, it may be possible to uncover new potential targets for drug development. mpg.de
Investigating Disease Mechanisms: Ethaverine could be used in disease models to explore the role of its targets in the pathophysiology of various conditions.
Reaction-based fluorescent probes are another class of tools used to visualize specific molecules, such as hydrogen sulfide, within living systems. rsc.org While not directly applicable to ethaverine itself without modification, this highlights the broader field of chemical probe development for biological research.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies offers a powerful, systems-level approach to understanding the multifaceted effects of this compound. frontiersin.orgnih.gov These high-throughput methods can provide a comprehensive view of the molecular changes induced by the compound, leading to new insights into its mechanism of action and potential applications. nih.gov
| Omics Technology | Potential Application in Ethaverine Research |
| Genomics | Identifying genetic variations that may influence an individual's response to ethaverine. pharmalex.com |
| Transcriptomics | Analyzing changes in gene expression profiles in response to ethaverine treatment to understand its impact on cellular pathways. mdpi.com |
| Proteomics | Identifying protein expression changes and post-translational modifications to elucidate the downstream effects of ethaverine's signaling. |
| Metabolomics | Profiling changes in small-molecule metabolites to understand the metabolic consequences of ethaverine administration. nih.gov |
The integration of these multi-omics datasets can provide a holistic understanding of the biological systems affected by ethaverine. nih.govpharmalex.com This comprehensive approach can help in identifying new biomarkers, predicting therapeutic responses, and uncovering novel drug targets. frontiersin.orgnih.gov Single-cell multi-omics technologies can further refine this analysis by revealing cellular heterogeneity in response to the compound. mdpi.com
Computational Approaches (Molecular Docking, MD Simulations) in Understanding this compound Activity
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules and their protein targets at an atomic level. mdpi.comresearchgate.net These in silico techniques can provide valuable insights into the binding mode and affinity of this compound with its known and potential molecular targets. frontiersin.orgfrontiersin.org
Molecular Docking can predict the preferred orientation of ethaverine when bound to a target protein, helping to identify key interacting residues. frontiersin.org This information can guide the design of new derivatives with improved binding characteristics.
Molecular Dynamics (MD) Simulations can simulate the dynamic behavior of the ethaverine-protein complex over time, providing a more realistic view of the binding stability and conformational changes that may occur. frontiersin.orgfrontiersin.org
| Computational Method | Application in Ethaverine Research |
| Molecular Docking | Predict the binding mode of ethaverine to its molecular targets. |
| Molecular Dynamics (MD) Simulations | Assess the stability of the ethaverine-target complex and study conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity of novel ethaverine derivatives. nih.gov |
| Pharmacophore Modeling | Identify the essential structural features of ethaverine required for its biological activity. frontiersin.orgnih.gov |
These computational approaches can accelerate the drug discovery process by enabling the virtual screening of large compound libraries and prioritizing candidates for experimental testing. researchgate.netfrontiersin.org
Future Directions in Pre-clinical Model Development for this compound Studies
The success of translating preclinical findings to clinical applications heavily relies on the use of relevant and robust models. nih.govbirac.nic.in For this compound, future research should focus on developing and utilizing advanced preclinical models that more accurately mimic human physiology and disease states.
The limitations of traditional animal models in predicting human responses have led to a high rate of failure for drug candidates in clinical trials. emulatebio.comtranscurebioservices.com Therefore, there is a growing need for more predictive preclinical systems.
Future directions in preclinical model development for ethaverine studies could include:
Humanized Animal Models: Utilizing mice with humanized immune systems or other human-specific components can provide more relevant data on the efficacy and potential effects of ethaverine. transcurebioservices.com
Organ-on-a-Chip Technology: These microfluidic devices, which contain living human cells in a 3D microenvironment that recapitulates organ-level functions, offer a promising alternative to animal testing. emulatebio.commdpi.com An "intestine-liver-on-a-chip" model, for example, could be used to study the absorption and metabolism of orally administered ethaverine. mdpi.com
3D Cell Culture Models: Spheroids and organoids provide a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for more accurate predictions of in vivo responses.
The development and adoption of these advanced models will be crucial for improving the efficiency of the drug development process and for gaining a deeper understanding of the therapeutic potential of this compound. emulatebio.commdpi.com
Q & A
Q. What are the primary mechanisms of action of Ethaverine Hydrobromide in smooth muscle relaxation?
this compound acts via dual mechanisms: (1) inhibition of L-type calcium channels, reducing intracellular Ca²⁺ influx, and (2) phosphodiesterase (PDE) inhibition, elevating cyclic AMP (cAMP) levels to promote muscle relaxation . These mechanisms are validated in isolated tissue assays (e.g., guinea pig ileum or tracheal smooth muscle), where dose-dependent relaxation is observed at concentrations of 1–10 µM .
Q. How can researchers synthesize this compound for experimental use?
A common synthesis pathway involves reacting 3,4-diethoxyphenylacetylchloride with 1-(3,4-diethoxyphenyl)-2-aminoethanol under controlled alkaline conditions, followed by hydrobromic acid neutralization to yield the hydrobromide salt . Purity (>98%) should be confirmed via HPLC with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy.
Q. What experimental models are suitable for studying Ethaverine’s vasodilatory effects?
In vitro models include:
- Isolated aortic rings (rat or rabbit) pre-contracted with phenylephrine or KCl to assess dose-response curves .
- Calcium flux assays in vascular smooth muscle cells using fluorescent dyes (e.g., Fura-2 AM) to quantify Ca²⁺ antagonism . In vivo models may involve measuring blood pressure changes in hypertensive rodent models via telemetry .
Advanced Research Questions
Q. How to resolve contradictions in reported EC₅₀ values across studies?
Discrepancies in potency (e.g., EC₅₀ ranging from 0.5–5 µM) may arise from:
- Tissue specificity : Higher sensitivity in tracheal vs. vascular tissue due to differential receptor expression .
- Assay conditions : Variations in buffer pH, temperature, or pre-contraction agents (e.g., KCl vs. receptor agonists) .
- Batch variability : Ensure compound purity via mass spectrometry and validate activity in parallel with reference standards .
Q. What methodological considerations are critical for optimizing PDE inhibition assays?
- Enzyme source : Use purified PDE isoforms (e.g., PDE3 or PDE4) to isolate Ethaverine’s selectivity .
- Substrate competition : Include 1 mM IBMX (non-specific PDE inhibitor) as a control to confirm target engagement.
- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
Q. How to design a study evaluating Ethaverine’s synergy with other vasodilators?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (e.g., with nitroprusside or verapamil) .
- Mechanistic complementarity : Pair Ethaverine (Ca²⁺ channel blocker) with a β2-adrenergic agonist (e.g., isoproterenol) to target parallel pathways .
- Statistical power : Include ≥6 replicates per group to detect additive effects (α = 0.05, power = 0.8) .
Methodological and Reporting Guidelines
Q. How to structure a research report on Ethaverine’s pharmacokinetics?
Follow ICH guidelines for preclinical studies:
- Introduction : State hypotheses (e.g., "Ethaverine exhibits dose-linear pharmacokinetics in rats").
- Methods : Detail LC-MS/MS protocols for plasma concentration analysis (LLOQ = 1 ng/mL) .
- Results : Include tables of AUC, Cmax, and t½ values ± SEM .
- Discussion : Address interspecies differences and relevance to human dosing .
Q. What data management practices ensure reproducibility in Ethaverine studies?
- Metadata documentation : Record batch numbers, storage conditions (-20°C), and solvent used (e.g., DMSO vs. saline) .
- Raw data archiving : Deposit dose-response curves and statistical analyses in repositories like Figshare or Zenodo .
- Ethical compliance : For animal studies, reference IACUC approval codes and ARRIVE 2.0 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
